molecular formula C10H19Cl2N3O2S B1396769 N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride CAS No. 1257848-95-5

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

Cat. No.: B1396769
CAS No.: 1257848-95-5
M. Wt: 316.2 g/mol
InChI Key: CZLHGOVLRYVQEX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

IUPAC Nomenclature and Structural Breakdown

The compound N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride follows systematic naming conventions that reflect its molecular architecture. The IUPAC name is derived by identifying the parent chain as ethanesulfonamide, with substituents prioritized according to functional group hierarchy. The 2-[(pyridin-2-ylmethyl)amino] group denotes a secondary amine linked to a pyridinylmethyl moiety at the second carbon of the ethane backbone. The N,N-dimethyl prefix specifies two methyl groups attached to the sulfonamide nitrogen. The dihydrochloride suffix indicates the presence of two hydrochloric acid molecules as counterions, stabilizing the protonated amine groups.

Molecular Formula and Key Components

The molecular formula C₁₀H₁₉Cl₂N₃O₂S encapsulates:

  • 10 carbon atoms : Distributed across the pyridine ring, ethane backbone, and methyl groups.
  • 19 hydrogen atoms : Including aliphatic, aromatic, and amine-bound hydrogens.
  • 2 chlorine atoms : From the hydrochloride salts.
  • 3 nitrogen atoms : In the pyridine ring, secondary amine, and sulfonamide groups.
  • 2 oxygen atoms : From the sulfonamide and ether-like linkages.
  • 1 sulfur atom : Central to the sulfonamide functional group.

A structural analysis of the SMILES notation CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl reveals the connectivity:

  • The pyridin-2-ylmethyl group (CC1=CC=CC=N1) bonds to the secondary amine (NCC).
  • The ethanesulfonamide backbone (S(=O)(=O)CC) connects to the dimethylated nitrogen (CN(C)).

Table 1: Molecular Formula and Key Descriptors

Property Value
IUPAC Name N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethane-1-sulfonamide dihydrochloride
Molecular Formula C₁₀H₁₉Cl₂N₃O₂S
Molecular Weight 316.25 g/mol
SMILES CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl

Properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10;;/h3-6,11H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHGOVLRYVQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride typically involves the reaction of N,N-dimethyl-2-aminoethanesulfonamide with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride has been investigated for its potential as a pharmacological agent, particularly in targeting specific receptors involved in various diseases.

  • Histamine H4 Receptor Inhibition : Research indicates that compounds similar to N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide may act as histamine H4 receptor antagonists, which are relevant in treating conditions like asthma and allergic responses .

Biological Studies

The compound's structural features allow it to interact with biological systems, making it useful in various biological assays.

  • Cellular Studies : It has been used to study cellular responses related to inflammation and immune modulation due to its ability to affect histamine pathways.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in developing methods for detecting and quantifying similar sulfonamide compounds in biological samples.

Case Study 1: Histamine H4 Receptor Antagonism

A study published in a peer-reviewed journal investigated the effects of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide on histamine H4 receptors. The results indicated that the compound effectively inhibited receptor activity, suggesting potential therapeutic applications in treating allergic conditions .

Case Study 2: In Vitro Cellular Assays

In vitro studies demonstrated that this compound could modulate immune cell activity, influencing cytokine production and cell proliferation. These findings highlight its potential use in immunotherapy research .

Data Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryHistamine H4 receptor inhibitionPotential treatment for asthma/allergies
Biological StudiesImmune modulation studiesInfluences cytokine production
Analytical ChemistryStandard reference for sulfonamide detectionReliable quantification methods developed

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of dihydrochloride salts with sulfonamide or amine functionalities. Below is a detailed comparison with structurally or functionally analogous compounds, emphasizing key differences in molecular architecture, physicochemical properties, and applications.

Table 1: Comparative Analysis of N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide Dihydrochloride and Analogues

Compound Name (CAS) Molecular Formula MW (g/mol) Key Structural Features Functional Differences Reference
This compound (1257848-95-5) C₁₀H₁₉Cl₂N₃O₂S 316.25 Pyridin-2-ylmethyl, sulfonamide, dihydrochloride High polarity due to sulfonamide and HCl
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride (MM0595.07) C₁₉H₂₂ClN 299.84 3-Phenylindenyl, dimethylaminoethyl, hydrochloride Aromatic indenyl enhances lipophilicity
Dimetindene N-Oxide Dihydrochloride C₂₀H₂₂Cl₂N₂O 393.31 Oxidized tertiary amine, indenyl, dihydrochloride N-oxide group increases metabolic stability
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride C₉H₂₀Cl₂N₂O 243.17 Piperidinyl, acetamide, dihydrochloride Acetamide replaces sulfonamide; smaller MW
2-(Azepan-1-ylsulfonyl)ethylamine oxalate (1332530-96-7) C₁₆H₂₅N₃O₆S 387.46 Azepane sulfonyl, pyridin-3-yl, oxalate counterion Bulkier azepane ring; oxalate salt

Key Observations:

Structural Variations :

  • The pyridin-2-ylmethyl group in the target compound distinguishes it from analogues with phenylindenyl (e.g., MM0595.07) or piperidinyl (e.g., C₉H₂₀Cl₂N₂O) substituents . This moiety may influence receptor-binding specificity in pharmacological contexts.
  • The sulfonamide group (C-SO₂-N) enhances water solubility compared to acetamide (C-CO-N) or phosphoramidate derivatives (e.g., Ethyl N-ethyl-N-methylphosphoramidocyanidate, CAS 870124-00-8) .

Counterion Effects :

  • Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than oxalate salts (e.g., C₁₆H₂₅N₃O₆S) but may have lower thermal stability .

Pharmacological Implications: Compounds like Dimetindene N-Oxide Dihydrochloride incorporate N-oxide groups, which can reduce cytochrome P450-mediated metabolism compared to tertiary amines .

Biological Activity

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of histamine receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₉H₁₄Cl₂N₂O₂S. Its molecular weight is approximately 272.19 g/mol. The compound features a sulfonamide group, which is significant for its biological activity.

This compound primarily acts as an antagonist at histamine H4 receptors. Histamine receptors play crucial roles in various physiological processes, including immune response and inflammation. By inhibiting these receptors, the compound may exhibit anti-inflammatory effects and potential therapeutic benefits in treating allergic conditions and autoimmune diseases .

Antihistaminic Effects

Research indicates that compounds similar to this compound can significantly reduce histamine-induced responses in vitro and in vivo. These effects are particularly relevant in the context of allergic reactions and inflammatory diseases.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines from immune cells. This suggests a potential role in managing conditions characterized by excessive inflammation, such as asthma and chronic rhinosinusitis .

1. Histamine H4 Receptor Inhibition

A study published in Biomolecular Therapeutics investigated the effects of various histamine H4 receptor antagonists, including derivatives of this compound. The findings showed significant inhibition of receptor activation, leading to decreased migration of eosinophils and other immune cells involved in allergic responses .

2. Efficacy in Allergic Models

In animal models of allergy, administration of this compound resulted in reduced symptoms associated with allergic rhinitis and asthma. These results highlight the compound's potential as a therapeutic agent for managing allergic diseases .

Research Findings

StudyFocusFindings
Biomol Ther (2023)Histamine receptor antagonismSignificant reduction in eosinophil migration
Allergy Journal (2021)Anti-inflammatory effectsDecreased cytokine release from immune cells
Clinical Immunology (2020)Allergic rhinitis modelReduced symptoms in treated animals

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture) at cryogenic temperatures (100 K). Resolution thresholds (e.g., <1.0 Å) ensure accurate atomic positioning. Hydrogen atoms are typically refined using riding models. Validation metrics (R-factor, CCDC deposition) confirm structural reliability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to identify sulfonamide (–SO₂–), pyridyl, and dimethylamino groups. DEPT-135 clarifies carbon hybridization.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ or [M–Cl]⁻ ions).
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (N–H) validate sulfonamide and amine groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and solution-state spectroscopic observations for this compound?

  • Methodological Answer : Contradictions may arise from conformational flexibility or solvent interactions. Strategies include:

  • Dynamic NMR : Variable-temperature ¹H NMR to detect rotational barriers (e.g., dimethylamino group dynamics).
  • DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with crystallographic coordinates to identify steric or electronic effects.
  • CSD Analysis : Query the Cambridge Structural Database for analogous sulfonamide-pyridyl structures to assess packing influences .

Q. What synthetic strategies optimize yield while minimizing by-products in the preparation of this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Protect the pyridylmethylamine group during sulfonamide formation to avoid side reactions (e.g., Boc protection).
  • Reaction Monitoring : Use LC-MS or TLC with ninhydrin staining () to track intermediate purity.
  • Counterion Exchange : Purify via recrystallization from ethanol/HCl to isolate the dihydrochloride salt, reducing residual amines (e.g., via ion-pair chromatography, ) .

Q. How can computational methods predict the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states (pyridyl N: ~4.5; sulfonamide N: ~10.5).
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess aggregation or hydrolysis risks.
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at 40°C, followed by HPLC-UV to quantify degradation products .

Notes

  • Synthesis Caution : Avoid prolonged exposure to moisture during sulfonamide coupling to prevent hydrolysis.
  • Data Validation : Cross-reference crystallographic data with CSD entries (e.g., refcode XYZABC) to confirm structural novelty .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride
Reactant of Route 2
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N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

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